molecular formula C26H33N3O12 B12287949 Thalidomide-O-PEG4-Acid

Thalidomide-O-PEG4-Acid

Cat. No.: B12287949
M. Wt: 579.6 g/mol
InChI Key: NUQAHUZNPRLYKB-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG4-Acid is a synthetic compound that combines a thalidomide moiety with a polyethylene glycol (PEG4) chain, terminated with a carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation. The chemical formula of this compound is C24H30N2O11, and it has a molecular weight of 522.5 .

Preparation Methods

The synthesis of Thalidomide-O-PEG4-Acid involves several steps. The thalidomide moiety is first synthesized, followed by the attachment of the PEG4 chain and the carboxylic acid group. The reaction conditions typically involve the use of activators such as EDC or HATU to facilitate the coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Thalidomide-O-PEG4-Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Thalidomide-O-PEG4-Acid is unique due to its combination of a thalidomide moiety with a PEG4 chain and a carboxylic acid group. Similar compounds include:

These similar compounds share the thalidomide moiety and PEG4 linker but differ in their terminal functional groups, which confer different reactivity and applications.

Properties

Molecular Formula

C26H33N3O12

Molecular Weight

579.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34)

InChI Key

NUQAHUZNPRLYKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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